7-Aminoclonazepam-d4

Forensic Toxicology Clinical Chemistry LC-MS/MS

Quantifying 7-aminoclonazepam in complex biological matrices is challenged by analyte instability and matrix-dependent ion suppression. 7-Aminoclonazepam-d4 is the matched deuterated internal standard that co-elutes and co-extracts with the target analyte, compensating for pre-analytical degradation losses exceeding 20% under frozen storage and up to 86.8% in meconium at 37°C. - Validated UPLC-MS/MS methods achieve LLOQs of 0.002-0.005 mg/kg in whole blood with 5-minute run times. - Cross-analyte utility as a surrogate IS for 7-aminonitrazepam and 7-aminoflunitrazepam reduces reference material inventory. - Supplied as a certified reference material at 100 μg/mL or 1.0 mg/mL in acetonitrile, ready for direct use in LC-MS/MS or GC-MS workflows.

Molecular Formula C15H12ClN3O
Molecular Weight 289.75 g/mol
CAS No. 125070-96-4
Cat. No. B1148778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoclonazepam-d4
CAS125070-96-4
Molecular FormulaC15H12ClN3O
Molecular Weight289.75 g/mol
Structural Identifiers
InChIInChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i1D,2D,3D,4D
InChIKeyHEFRPWRJTGLSSV-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoclonazepam-d4 LC-MS/MS Internal Standard


7-Aminoclonazepam-d4 is a tetradeuterated analog of 7-aminoclonazepam, the primary urinary metabolite of clonazepam [1]. It is manufactured as a stable isotope-labeled internal standard (SIL-IS) certified reference material, supplied at 100 μg/mL or 1.0 mg/mL in acetonitrile, for the quantitative analysis of 7-aminoclonazepam by LC-MS/MS or GC-MS . Its core utility lies in compensating for analytical variability during sample preparation and ionization, thereby enabling accurate quantitation in complex biological matrices such as urine, whole blood, serum, plasma, meconium, and hair [2].

Stable Isotope-Labeled Internal Standard
Certified reference material for LC-MS/MS and GC-MS quantification of 7-aminoclonazepam
Deuterated analog matched to urinary metabolite for co-elution and ion suppression correction
Ready-to-use solution in acetonitrile supports direct method integration

Why 7-Aminoclonazepam-d4 Cannot Be Substituted


Generic substitution in quantitative LC-MS/MS is scientifically invalid because isotopically labeled internal standards must closely match the physicochemical and chromatographic behavior of the specific analyte to correct for analyte-specific losses and ionization suppression [1]. 7-Aminoclonazepam-d4 differs fundamentally from clonazepam-d4 in molecular structure (the parent drug retains a nitro group; the metabolite possesses an amine), leading to distinct chromatographic retention times, extraction recoveries, and ionization efficiencies [2]. Furthermore, the documented instability of the non-deuterated analyte 7-aminoclonazepam under routine frozen storage conditions creates a unique analytical risk that only a matched deuterated internal standard can adequately mitigate [3].

Structural mismatch with parent drug ISTD Clonazepam-d4 (nitro group) differs from 7-aminoclonazepam (amine group); retention times, extraction recovery, and ionization efficiency may not match, limiting accurate compensation.
Analyte instability in frozen storage 7-Aminoclonazepam exhibits >20% loss under prolonged freezing; only a matched deuterated internal standard can track concentration changes during storage and processing.
Cost parity eliminates substitution rationale List pricing for 7-aminoclonazepam-d4 and clonazepam-d4 is comparable; selecting the incorrect ISTD for cost reasons offers no financial benefit while introducing analytical risk.

7-Aminoclonazepam-d4 Evidence Guide


Matrix Effect Correction with Deuterated Internal Standard

In a 23-analyte UPLC-MS/MS method for benzodiazepines in whole blood, the use of deuterated internal standards—including 7-aminoclonazepam-d4—verified that method accuracy was not influenced by matrix effects [1].

Matrix Effect Correction
Class-level
Extraction recoveries 73–108% for 23 analytes; accuracy not influenced by matrix effects when deuterated IS used.
Supports matrix-effect correction for whole blood research analysis.
Reported method context; review specific validation data for target matrix.
Forensic Toxicology Clinical Chemistry LC-MS/MS Matrix Effects

Surrogate Internal Standard for 7-Aminonitrazepam

In a validated LC-MS/MS method for benzodiazepines in human urine, 7-aminoclonazepam-d4 was successfully employed as the internal standard for quantifying 7-aminonitrazepam, due to the unavailability or practical constraints of a dedicated deuterated analog for the latter [1].

Surrogate IS for 7-Aminonitrazepam
Head-to-head
Between-day precision 3–12%; recovery 56–83%; LOQ 0.002–0.01 µM for both analytes.
Demonstrates cross-analyte applicability for related 7-amino metabolites in urine research methods.
Method validation context; surrogate use requires in-house verification.
Forensic Toxicology Urine Drug Testing LC-MS/MS Internal Standard

7-Aminoclonazepam Instability in Frozen Storage

During UPLC-MS/MS assay validation for urine benzodiazepines, 7-aminoclonazepam (7AC) calibrators exhibited gross instability (>20% nominal) under prolonged freezing conditions [1]. This documented instability of the non-deuterated analyte underscores the essential requirement for a matched deuterated internal standard to correct for concentration changes that occur during sample storage and processing.

Frozen Storage Instability
Class-level
Non-deuterated 7-aminoclonazepam calibrators showed >20% nominal loss vs. stable benzodiazepines (100% ± 5 at −20 °C, 14 d).
Highlights necessity of matched deuterated IS for stored research samples.
Reported instability under prolonged freezing; review storage protocols.
Clinical Toxicology Stability Method Validation Pain Management

7-Aminoclonazepam Degradation in Meconium

In a stability study of 21 drug analytes in spiked meconium, 7-aminoclonazepam exhibited pronounced concentration-dependent degradation across storage temperatures [1].

Meconium Degradation Profile
Head-to-head
7-Aminoclonazepam loss: 48.4% at 4 °C, 71.5% at RT, 86.8% at 37 °C. Clonazepam: 24.5% at 4 °C, stable at RT and 37 °C.
Confirms extreme lability in meconium; deuterated IS co-degradation essential.
Spiked meconium, 2-week storage; source data to verify.
Neonatal Toxicology Stability Meconium Method Validation

GC-MS Cross-Contribution Assessment

A systematic study of cross-contribution between benzodiazepine analytes and their isotopically labeled analogs under GC-MS conditions included 7-aminoclonazepam and its deuterated form [1].

GC-MS Cross-Contribution
Reported
Suitability for derivatized GC-MS confirmed; cross-contribution between isotopologue pairs evaluated.
Extends analytical utility to GC-MS workflows requiring derivatization.
Quantitative cross-contribution data not provided; method development review advised.
Forensic Chemistry GC-MS Isotopic Purity Method Validation

Cost Comparison vs Clonazepam-d4

Comparative list pricing from a commercial certified reference material vendor demonstrates that 7-aminoclonazepam-d4 and clonazepam-d4 are priced comparably at equivalent concentrations, eliminating cost as a barrier to selection of the appropriate metabolite-specific internal standard [1].

Procurement Cost Parity
Head-to-head
100 µg/mL: both $49.10; 1.0 mg/mL: 7-aminoclonazepam-d4 $454.00 vs. clonazepam-d4 $438.00.
Analytical match may guide selection; cost difference is not a procurement barrier.
Pricing from commercial vendor; solvents differ (acetonitrile vs. methanol).
Procurement Cost Analysis Reference Materials Forensic Toxicology

7-Aminoclonazepam-d4 Application Scenarios


Forensic Postmortem Blood Analysis

7-Aminoclonazepam-d4 is the definitive internal standard for quantifying the clonazepam metabolite in forensic casework, including postmortem blood, traffic cases, and criminal investigations. Validated UPLC-MS/MS methods using deuterated internal standards achieve lower limits of quantification of 0.002–0.005 mg/kg in whole blood and run times as short as 5 minutes [1]. In Danish forensic cases spanning 2002–2007, clonazepam plus 7-aminoclonazepam concentrations ranged from 0.002–1.676 mg/kg (postmortem median 0.115 mg/kg) [2]. The documented instability of 7-aminoclonazepam under frozen storage [3] makes the matched deuterated internal standard essential for forensic laboratories that must re-analyze archived samples or maintain sample integrity through extended case backlogs.

Pain Management Compliance Monitoring

In clinical urine drug testing for pain management compliance, 7-aminoclonazepam-d4 enables accurate quantitation of the predominant urinary form of clonazepam. A validated LC-MS/MS method using 7-aminoclonazepam-d4 achieved concentration ranges of 0.1–8.0 µM for 7-aminoclonazepam in human urine, with between-day precision of 3–12% and average recovery of 56–83% [1]. Critically, the >20% loss of 7-aminoclonazepam calibrators observed under frozen storage conditions [2] directly impacts clinical laboratories that store patient specimens or calibrators prior to analysis. Use of 7-aminoclonazepam-d4 corrects for this pre-analytical degradation, preventing false-negative compliance determinations.

Multi-Analyte Method Development

Laboratories developing comprehensive benzodiazepine panels can leverage 7-aminoclonazepam-d4 as a surrogate internal standard for structurally related 7-amino metabolites such as 7-aminonitrazepam and 7-aminoflunitrazepam. This strategy, validated in a 500-sample method comparison at the Norwegian Institute of Public Health, reduces the number of reference materials required while maintaining acceptable precision (CV 3–12%) and specificity [1]. This cross-analyte utility streamlines procurement, reduces cold storage footprint, and simplifies daily calibration and quality control workflows for high-volume testing laboratories.

Neonatal Meconium Drug Testing

For neonatal drug exposure assessment using meconium, 7-aminoclonazepam-d4 is a required internal standard due to the extreme temperature-dependent instability of 7-aminoclonazepam in this matrix. Meconium samples stored at 4°C for two weeks show a 48.4% loss of 7-aminoclonazepam; at room temperature, loss reaches 71.5%; and at 37°C, loss is catastrophic at 86.8% [1]. These stability data demonstrate that accurate quantification in meconium is impossible without a matched deuterated internal standard that co-extracts and co-degrades with the analyte, preserving quantitative accuracy regardless of storage conditions prior to analysis.

Application
Selection Property
Validation Focus
Forensic whole blood research analysis
Deuterated ISTD for matrix-effect correction
Extraction recovery and accuracy across postmortem matrices
Human urine drug exposure research
Cross-analyte surrogate ISTD for 7-amino metabolites
Precision, recovery, and analyte stability correction in urine
Multi-analyte benzodiazepine panel research
Single ISTD for multiple 7-amino metabolites
Cross-analyte validation and method streamlining
Neonatal meconium drug exposure research
Matched deuterated IS for labile analyte in meconium
Temperature-dependent degradation correction and matrix stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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